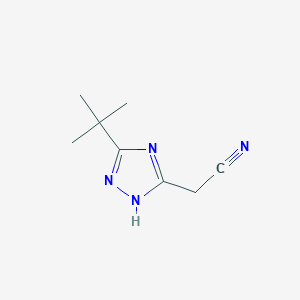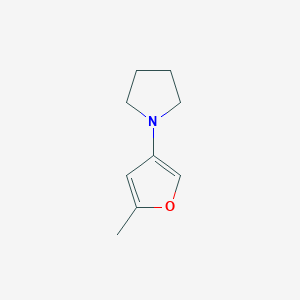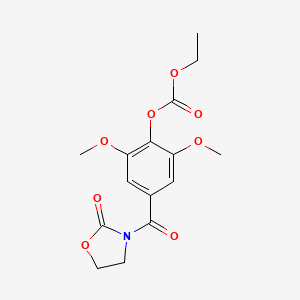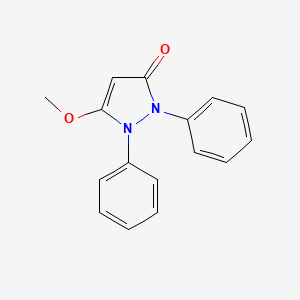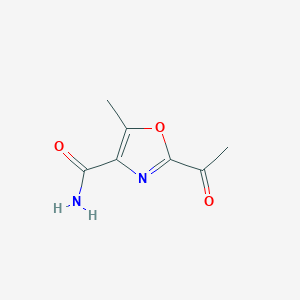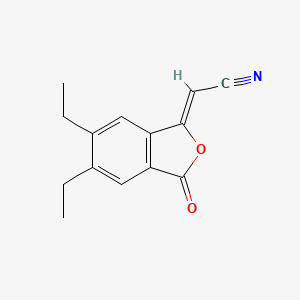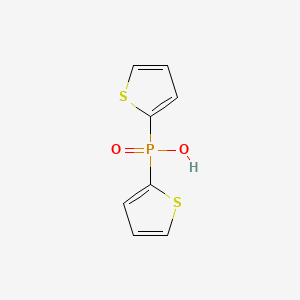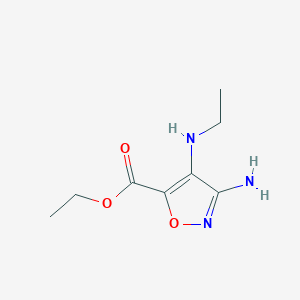
Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate, often involves the (3 + 2) cycloaddition reaction. This reaction typically employs alkynes and nitrile oxides as reactants. The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives focus on optimizing reaction conditions to achieve high yields and purity. The use of catalysts, temperature control, and reaction time are critical factors in scaling up the synthesis process. For instance, the reaction of compound 26 with alkynes in the presence of 18-crown-6 catalyst, potassium carbonate, and 4-toluenesulfonyl chloride at 80°C for 8–10 hours results in the formation of isoxazole-linked glyco-conjugates .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization to form isoxazoles.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions involving nucleophiles or electrophiles can introduce new functional groups to the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include copper (I) chloride, tert-butyl nitrite, and isoamyl nitrite. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions are various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets, such as enzymes and receptors, modulating their activity. The exact mechanism can vary depending on the specific structure of the compound and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate include other isoxazole derivatives, such as:
- Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Eigenschaften
Molekularformel |
C8H13N3O3 |
|---|---|
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
ethyl 3-amino-4-(ethylamino)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H13N3O3/c1-3-10-5-6(8(12)13-4-2)14-11-7(5)9/h10H,3-4H2,1-2H3,(H2,9,11) |
InChI-Schlüssel |
DYIFTDJDXFGEML-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(ON=C1N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



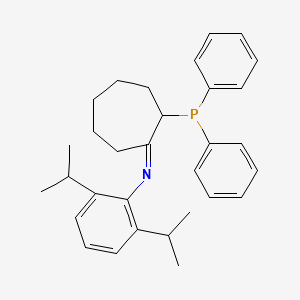

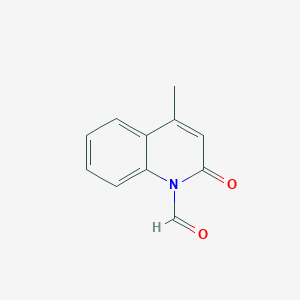
![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
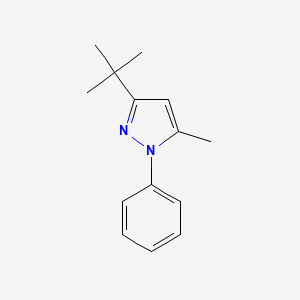
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
